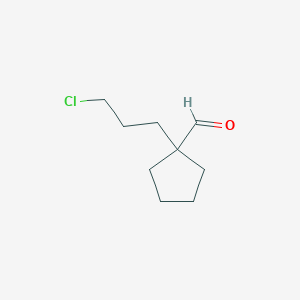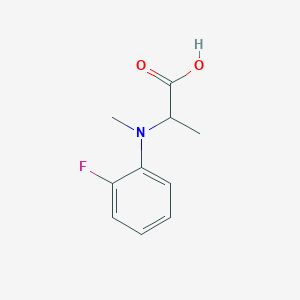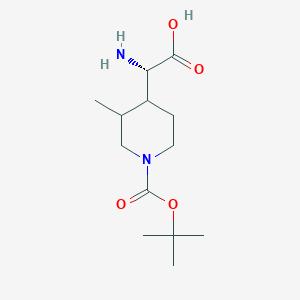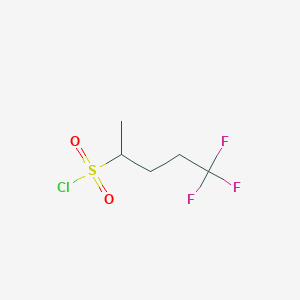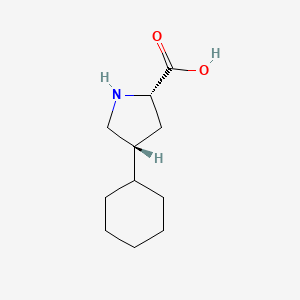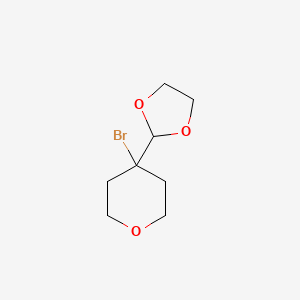
N-(2-Fluoro-5-methylphenyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-5-methylphenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to an amine group and a fluorinated phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)thietan-3-amine typically involves the reaction of 2-fluoro-5-methylphenylamine with a thietan precursor under controlled conditions. One common method includes the use of thietan-3-one as a starting material, which undergoes nucleophilic substitution with 2-fluoro-5-methylphenylamine in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thietan ring to a more saturated form, such as a thiolane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(2-Fluoro-5-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-Fluoro-5-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and specificity, while the thietan ring may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
- N-(3-Fluoro-2-methylphenyl)thiolan-3-amine
Comparison: N-(2-Fluoro-5-methylphenyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties compared to other similar compounds. The fluorinated phenyl ring also enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H12FNS |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
N-(2-fluoro-5-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNS/c1-7-2-3-9(11)10(4-7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
InChIキー |
FZNDYBISKLWYTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)

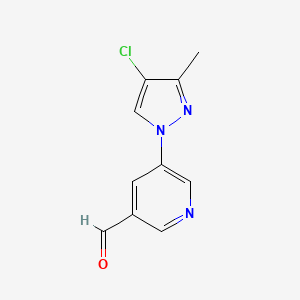
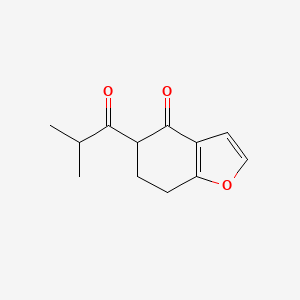
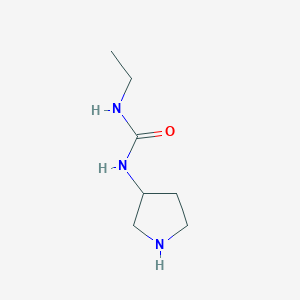
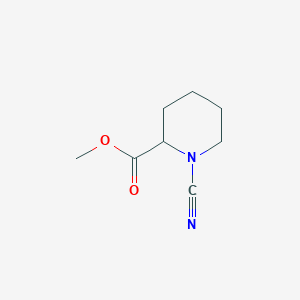
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13320446.png)
